molecular formula C10H19NO2 B2725084 tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate CAS No. 2096495-18-8

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Cat. No.: B2725084
CAS No.: 2096495-18-8
M. Wt: 185.267
InChI Key: IBIYBQSFAAAGKD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate typically involves the esterification of (S)-2-(pyrrolidin-3-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production with better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl N-[(3R)-Pyrrolidin-3-yl]carbamate

Uniqueness

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate is unique due to its specific ester linkage and the stereochemistry of the pyrrolidine ring. This structural uniqueness imparts distinct reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYBQSFAAAGKD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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